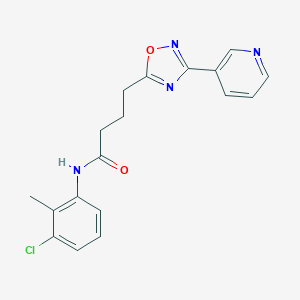![molecular formula C18H13BrN6OS B277178 2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of BPTA is not fully understood. However, it is believed that BPTA inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer cell growth. BPTA may also activate certain signaling pathways that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have several biochemical and physiological effects. In cancer cells, BPTA induces apoptosis and inhibits cell growth. In neurons, BPTA protects against oxidative stress and inflammation. In cardiovascular disease, BPTA reduces the risk of atherosclerosis and hypertension by inhibiting inflammation and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BPTA has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, BPTA also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of BPTA. One direction is to further investigate its potential applications in cancer research, neuroprotection, and cardiovascular disease. Another direction is to study the mechanism of action of BPTA in more detail. Additionally, researchers can explore the potential of BPTA as a drug candidate and develop new analogs of BPTA with improved properties.
Synthesemethoden
BPTA can be synthesized by several methods, including the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-aminothiazole and acetic anhydride. Another method involves the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-amino-4-phenylthiazole and acetic anhydride. Both methods result in the formation of BPTA with high yields.
Wissenschaftliche Forschungsanwendungen
BPTA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, BPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, BPTA has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular disease, BPTA has been shown to reduce the risk of atherosclerosis and hypertension.
Eigenschaften
Molekularformel |
C18H13BrN6OS |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13BrN6OS/c19-14-8-6-13(7-9-14)17-22-23-24-25(17)10-16(26)21-18-20-15(11-27-18)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,26) |
InChI-Schlüssel |
SNLYWFILZLZNBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)